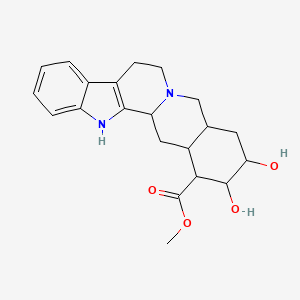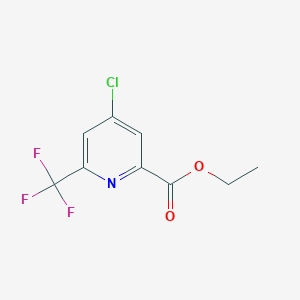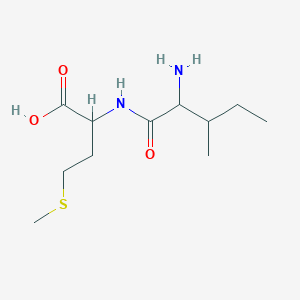![molecular formula C12H8BrNO2S B12100459 Thieno[2,3-b][1,5]benzoxazepin-4(5H)-one, 2-bromo-8-methyl-](/img/structure/B12100459.png)
Thieno[2,3-b][1,5]benzoxazepin-4(5H)-one, 2-bromo-8-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[2,3-b][1,5]benzoxazepin-4(5H)-one, 2-bromo-8-methyl- is a heterocyclic compound that features a fused ring system combining a thiophene ring, a benzene ring, and an oxazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[2,3-b][1,5]benzoxazepin-4(5H)-one, 2-bromo-8-methyl- typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the thiophene ring, followed by the introduction of the benzene ring through a cyclization reaction. The oxazepine ring is then formed via an intramolecular cyclization process. Bromination and methylation are carried out as final steps to introduce the 2-bromo and 8-methyl substituents, respectively. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the production process is economically viable.
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-b][1,5]benzoxazepin-4(5H)-one, 2-bromo-8-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, depending on the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, Thieno[2,3-b][1,5]benzoxazepin-4(5H)-one, 2-bromo-8-methyl- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, Thieno[2,3-b][1,5]benzoxazepin-4(5H)-one, 2-bromo-8-methyl- could be explored for its potential therapeutic properties
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of Thieno[2,3-b][1,5]benzoxazepin-4(5H)-one, 2-bromo-8-methyl- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and exerting its effects. Detailed studies on its binding affinity, selectivity, and overall pharmacodynamics are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b][1,5]benzoxazepin-4(5H)-one: The parent compound without the 2-bromo and 8-methyl substituents.
Thieno[2,3-b][1,5]benzoxazepin-4(5H)-one, 2-chloro-8-methyl-: Similar structure with a chlorine atom instead of bromine.
Thieno[2,3-b][1,5]benzoxazepin-4(5H)-one, 2-bromo-8-ethyl-: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
Thieno[2,3-b][1,5]benzoxazepin-4(5H)-one, 2-bromo-8-methyl- is unique due to the specific combination of substituents on its core structure. The presence of the bromine atom at the 2-position and the methyl group at the 8-position can significantly influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of Thieno[2,3-b][1,5]benzoxazepin-4(5H)-one, 2-bromo-8-methyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H8BrNO2S |
|---|---|
Molecular Weight |
310.17 g/mol |
IUPAC Name |
2-bromo-8-methyl-5H-thieno[2,3-b][1,5]benzoxazepin-4-one |
InChI |
InChI=1S/C12H8BrNO2S/c1-6-2-3-8-9(4-6)16-12-7(11(15)14-8)5-10(13)17-12/h2-5H,1H3,(H,14,15) |
InChI Key |
SKZKXEMGQQDGBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C3=C(O2)SC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12100390.png)




![2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-one](/img/structure/B12100413.png)

![2-[2-(3,4-Dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride](/img/structure/B12100427.png)


![Dispiro[5.1.5.3]hexadecane-3,7,11-trione](/img/structure/B12100438.png)

